molecular formula C8H16O2 B056069 (2R)-2-(pentoxymethyl)oxirane CAS No. 121906-42-1

(2R)-2-(pentoxymethyl)oxirane

Cat. No. B056069
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-QMMMGPOBSA-N
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Patent
US06372923B1

Procedure details

In a four-necked 300-ml flask, 100 g (0.69 mole) of amyl glycidyl ether obtained in Example 1, 25 g (1.39 mole) of water, 2.31 g (0.028 mole) of 48% sodium hydroxide and 5.54 g (0.028 mole) of lauric acid were charged, followed by heating to 90° C. while stirring under a nitrogen gas atmosphere. The stirring was continued for 8 hours. After excess water was distilled off, the residue was distilled under reduced pressure (100° C., 0.133 kPa), whereby 110 g (0.59 mole) of amyl glyceryl ether was obtained (yield: 86%, purity: 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
5.54 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH:2]1[O:4][CH2:3]1.[OH2:11]>[OH-].[Na+].C(O)(=O)CCCCCCCCCCC>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH:2]([CH2:3][OH:11])[OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1CO1)OCCCCC
Name
Quantity
25 g
Type
reactant
Smiles
O
Name
Quantity
2.31 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
5.54 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring under a nitrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After excess water was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (100° C., 0.133 kPa)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C(O)CO)OCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.59 mol
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.